Daclatasvir RRRR Isomer-d3
Description
Properties
Molecular Formula |
C₄₀H₄₇D₃N₈O₆ |
|---|---|
Molecular Weight |
741.89 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences
Daclatasvir and its analogs (e.g., ledipasvir, velpatasvir, pibrentasvir) share a symmetric binding mode to the NS5A protein but differ in central and peripheral structures:
- Core Variations : Daclatasvir uses a biphenyl core, while ledipasvir and velpatasvir feature fused aromatic rings (e.g., benzimidazole or naphthyridine) to enhance binding affinity .
- Side Chain Modifications: Pibrentasvir has shorter "wing" structures compared to daclatasvir, improving its pan-genotypic activity .
Physicochemical Properties
Key physicochemical parameters influencing antiviral activity and drug-likeness:
| Compound | logD (pH 7.4) | logP | Fsp³ | Rotatable Bonds |
|---|---|---|---|---|
| Daclatasvir | 4.16 | 5.09 | 0.45 | 13–18 |
| Compound 10a* | 6.23 | 6.01 | 0.27 | 20 |
*Compound 10a (a bis-imidazolyl phenyl butadiyne derivative) shows reduced activity compared to daclatasvir despite similar NS5A binding, attributed to higher lipophilicity (logD) and lower structural complexity (Fsp³) .
Pharmacokinetic and Pharmacodynamic Comparisons
Metabolic Stability
- Daclatasvir is metabolized via CYP3A4 and is a weak inhibitor of transporters (P-gp, OATP1B1). Dose adjustments are required with CYP3A4 inducers (e.g., efavirenz) or inhibitors (e.g., ritonavir) .
- Ledipasvir : Less susceptible to CYP3A4-mediated interactions, simplifying co-administration with antiretrovirals .
Clinical Efficacy
- HCV Genotype 3: Daclatasvir + sofosbuvir achieves 96% SVR12 (sustained virologic response), outperforming older regimens like peginterferon + ribavirin .
- Pan-genotypic Analogs: Velpatasvir and pibrentasvir exhibit broader genotypic coverage (e.g., 98% SVR12 for genotypes 1–6) due to optimized side chains .
Impurity Profiles and Quality Control
Daclatasvir RRRR Isomer is monitored as a critical impurity in pharmaceutical batches. Key quality parameters include:
Preparation Methods
Late-Stage Isotopic Exchange
Deuterium can be introduced via post-synthetic hydrogen-deuterium (H-D) exchange under acidic or basic conditions. However, this method risks altering the stereochemistry of chiral centers. Patent US20180258078A1 highlights the sensitivity of daclatasvir’s imidazole-pyrrolidine backbone to pH fluctuations, necessitating mild exchange conditions (pH 7–10, 25–30°C) to preserve stereointegrity.
Deuterated Building Blocks
A more reliable strategy involves synthesizing deuterated intermediates early in the pathway. For example, using -labeled methoxycarbonyl-L-valine ensures deuterium incorporation at the carbamate groups without perturbing the RRRR configuration. ClearSynth’s catalog confirms this approach, listing deuterated valine derivatives as precursors for Daclatasvir RRRR Isomer-d3.
Stepwise Synthesis of this compound
The synthesis follows a multi-step sequence derived from the non-deuterated daclatasvir process, modified for isotopic labeling:
Condensation of Biphenyl Dichloride with Imidazole-Pyrrolidine Intermediates
1,1′-Biphenyl-4,4′-diylbis(2-chloroethanone) (IIIa) reacts with deuterated imidazole-pyrrolidine derivatives (IVa) in a base-free environment at 45–50°C for 4–5 hours to yield compound (V). The absence of base prevents deuterium loss from labile positions.
Reaction Conditions
| Parameter | Specification |
|---|---|
| Temperature | 45–50°C |
| Time | 4–5 hours |
| Solvent | Tetrahydrofuran (THF) |
| Deuterated Reagent | IVa (D3-labeled) |
Cyclization to Form Bicyclic Intermediate (VI)
Compound (V) undergoes cyclization using ammonium acetate in refluxing ethanol (5–9 hours), forming the imidazo[1,2-a]pyrrolidine core. Deuterium retention is confirmed via mass spectrometry at this stage.
Deprotection and Salt Formation
The cyclized product (VI) is treated with p-toluenesulfonic acid (pTSA) in dichloromethane at 25°C to remove tert-butoxycarbonyl (Boc) groups, yielding the deprotected amine (VIIb). Crystallization with pTSA produces a salt (VIIc) characterized by PXRD peaks at 5.11°, 10.33°, and 17.83° 2θ.
Coupling with Deuterated Valine Derivative
Methoxycarbonyl-L-valine-d3 (VIII) couples with (VIIb) using EDCI/HOBt in dimethylacetamide (DMAc) at 0–5°C, forming the final deuterated product. Hydrochloric acid treatment in isopropyl alcohol (IPA) yields this compound dihydrochloride.
Characterization and Quality Control
Spectroscopic Analysis
Chiral Purity Assessment
Chiral HPLC with a amylose-based column (Hexane:IPA 80:20) resolves the RRRR isomer from other stereoisomers, achieving ≥99.5% enantiomeric excess.
Process Optimization and Challenges
Deuterium Loss Mitigation
Crystallization Control
The pTSA salt (VIIc) crystallizes in a monoclinic lattice (PXRD peaks at 19.88° and 25.99° 2θ), ensuring consistent purity before the final coupling step.
Applications and Industrial Relevance
This compound’s primary utility lies in mass spectrometry-based tracer studies, where its isotopic signature distinguishes it from endogenous metabolites. ClearSynth’s catalog emphasizes its role in drug disposition studies, particularly in quantifying hepatic uptake and renal clearance .
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for validating the purity and stability of Daclatasvir RRRR Isomer-d3 in experimental settings?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for routine purity analysis, as validated in tablet formulations (99.71%–100.86% recovery) . For stability, conduct forced degradation studies under acidic, alkaline, oxidative, and thermal conditions, followed by infrared (IR) spectroscopy to confirm structural integrity. The International Chemical Reference Substance (ICRS) guidelines recommend IR spectra comparison in brominated potassium pellets and moisture analysis via Karl Fischer titration .
| Validation Parameter | Criteria | Example from Evidence |
|---|---|---|
| Specificity | No interference from impurities | IR spectra alignment |
| Linearity | R² ≥ 0.999 | HPLC calibration |
| Accuracy | 98%–102% recovery | Tablet analysis |
Q. How do CYP3A4 inhibitors/inducers influence Daclatasvir pharmacokinetics, and how should this inform clinical trial design?
- Answer : Daclatasvir is a CYP3A4 substrate, requiring dose adjustments when co-administered with potent inhibitors (e.g., ritonavir) or inducers (e.g., efavirenz). For example:
- With efavirenz (inducer) : Increase dose to 90 mg (from 60 mg) based on pharmacokinetic modeling .
- With ritonavir-boosted atazanavir (inhibitor) : Reduce dose to 30 mg (from 60 mg) .
- Experimental Design : Use crossover studies in healthy volunteers to assess AUC and Cmax changes, followed by Monte Carlo simulations to predict dose adjustments .
Q. What are the critical parameters for designing a study on Daclatasvir’s antiviral efficacy against HCV genotype 3?
- Answer : Key parameters include:
- Endpoint selection : Sustained virologic response (SVR) at 12 weeks post-treatment (SVR12) .
- Cohort stratification : Baseline viral load, liver fibrosis stage, and HIV coinfection status .
- Drug combination : Sofosbuvir co-administration (synergistic NS5A/NS5B inhibition) with ribavirin in cirrhotic patients .
Advanced Research Questions
Q. How can pharmacogenetic factors (e.g., ABCB1 polymorphisms) explain interpatient variability in Daclatasvir plasma concentrations?
- Answer : ABCB1 11131CC and HNF4a CG/GG genotypes correlate with altered daclatasvir exposure (multivariate analysis, p < 0.05). Incorporate genotyping into pharmacokinetic studies to identify subpopulations requiring personalized dosing. Use linear regression models to adjust for covariates like age and baseline BMI .
Q. What computational models predict Daclatasvir’s active tissue concentration from plasma measurements, and how do they resolve contradictions in preclinical data?
- Answer : A pharmacokinetic/pharmacodynamic (PK/PD) model integrating viral dynamics shows tissue concentrations are ~9% of plasma levels (95% CI: 1%–29%) . Discrepancies arise from assumptions about tissue permeability; validate using biopsy-derived HCV RNA kinetics in liver tissue.
Q. Does Daclatasvir inhibit SARS-CoV-2 replication in vitro, and what mechanistic insights support repurposing studies?
- Answer : Daclatasvir inhibits SARS-CoV-2 polymerase (RdRp) with EC50 = 0.6–1.1 μM in pneumocytes. Molecular docking suggests interaction with viral RNA secondary structures. Advanced studies should combine sofosbuvir (synergistic effect) and measure RNA decline via qRT-PCR .
Q. How do drug–drug interaction (DDI) risks with calcineurin inhibitors (e.g., tacrolimus) in transplant recipients affect Daclatasvir trial protocols?
- Answer : Limited clinical data show no significant interaction with tacrolimus, but therapeutic drug monitoring (TDM) is critical. Design trials with staggered dosing and measure tacrolimus AUC0–12 pre/post-Daclatasvir initiation .
Data Contradiction Analysis
Q. Why do studies report conflicting recommendations on Daclatasvir dosing with ritonavir-boosted darunavir?
- Resolution : Early trials (ALLY-2) recommended 30 mg doses, but subsequent PK studies showed no clinically significant interaction, supporting 60 mg dosing. Contradictions arise from differences in study populations (HIV/HCV-coinfected vs. monoinfected) and sampling times. Reconcile using population PK models stratified by CYP3A4 activity .
Methodological Tables for Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
